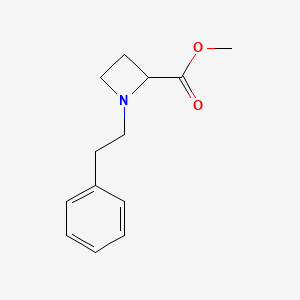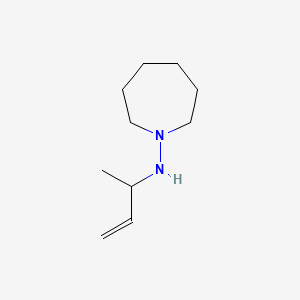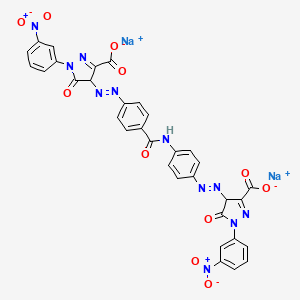
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups and pyrazole rings, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of pyrazole rings and azo linkages. The synthetic route typically starts with the preparation of 1H-pyrazole-3-carboxylic acid, followed by the introduction of azo groups through diazotization and coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like sulfuric acid or aluminum chloride.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols or amines, forming new azo compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain or marker due to its azo groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The azo groups can undergo reduction to form amines, which may interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its multiple azo and nitro groups, which confer unique chemical and biological properties. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but may lack the azo or nitro groups.
Azo compounds: These compounds contain azo linkages but may not have the same pyrazole structure.
Nitroaromatic compounds: These compounds have nitro groups attached to aromatic rings but may not have the same complexity as the target compound.
Properties
CAS No. |
65104-25-8 |
|---|---|
Molecular Formula |
C33H19N11Na2O11 |
Molecular Weight |
791.5 g/mol |
IUPAC Name |
disodium;4-[[4-[[4-[[3-carboxylato-1-(3-nitrophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C33H21N11O11.2Na/c45-29(17-7-9-19(10-8-17)35-37-25-27(32(48)49)39-41(30(25)46)21-3-1-5-23(15-21)43(52)53)34-18-11-13-20(14-12-18)36-38-26-28(33(50)51)40-42(31(26)47)22-4-2-6-24(16-22)44(54)55;;/h1-16,25-26H,(H,34,45)(H,48,49)(H,50,51);;/q;2*+1/p-2 |
InChI Key |
MALDUBMOKWLPKA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


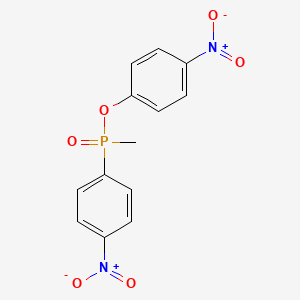
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
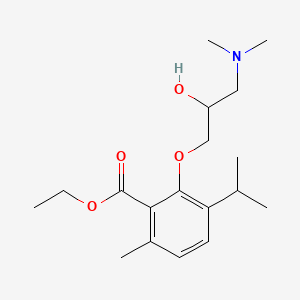

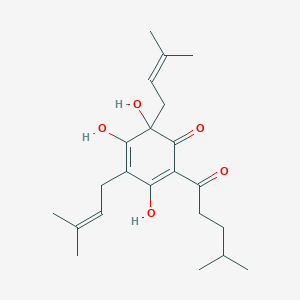

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)


![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

